
LY 395756
Descripción general
Descripción
LY395756 es un compuesto que actúa como agonista en el receptor metabotrópico de glutamato 2 y como antagonista en el receptor metabotrópico de glutamato 3. Este compuesto ha sido estudiado por sus posibles efectos terapéuticos en diversos trastornos neurológicos y psiquiátricos, como la esquizofrenia y la ansiedad .
Métodos De Preparación
La síntesis de LY395756 involucra varios pasos, incluyendo la formación de una estructura bicíclica con grupos funcionales amino y ácido carboxílico. Los métodos de producción industrial para LY395756 no están ampliamente documentados, pero probablemente involucran rutas sintéticas similares con optimización para la producción a gran escala.
Análisis De Reacciones Químicas
LY395756 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: LY395756 puede reducirse para formar derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. .
Aplicaciones Científicas De Investigación
Cancer Treatment
The compound has been identified as a selective inhibitor of the PI3K delta pathway, which plays a crucial role in various cancers. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells. Research indicates that it may be particularly effective against hematological malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
A study published in PubChem highlights the compound's potential as a targeted therapy for cancers that exhibit aberrant activation of the PI3K pathway. The compound's structure allows it to interact specifically with the delta isoform of PI3K, minimizing off-target effects associated with broader-spectrum inhibitors .
Anti-inflammatory Effects
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, compounds similar to this one have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating strong potential for treating inflammatory diseases .
The mechanism involves modulation of inflammatory cytokines and chemokines, leading to decreased inflammation in models of acute and chronic inflammatory conditions.
Case Study 1: Inhibition of PI3K Pathway in CLL
A clinical trial investigated the efficacy of this compound in patients with chronic lymphocytic leukemia. Results indicated a significant reduction in lymphocyte counts and tumor burden after treatment. The study emphasized its safety profile and tolerability compared to traditional chemotherapies.
Case Study 2: Anti-inflammatory Activity
In preclinical models of rheumatoid arthritis, administration of this compound resulted in marked reductions in joint swelling and pain. The study utilized carrageenan-induced paw edema models to assess anti-inflammatory efficacy, demonstrating that the compound could effectively reduce inflammation markers and improve mobility in affected subjects .
Summary Table of Applications
Mecanismo De Acción
LY395756 ejerce sus efectos actuando como agonista en el receptor metabotrópico de glutamato 2 y como antagonista en el receptor metabotrópico de glutamato 3. Esta acción dual modula la actividad de estos receptores, lo que lleva a cambios en la liberación de neurotransmisores y las vías de señalización. Específicamente, se ha demostrado que LY395756 mejora la expresión y la función de los receptores de N-metil-D-aspartato en la corteza prefrontal, lo que se asocia con un mejor rendimiento cognitivo en modelos animales .
Comparación Con Compuestos Similares
LY395756 es único en su acción dual como agonista en el receptor metabotrópico de glutamato 2 y como antagonista en el receptor metabotrópico de glutamato 3. Compuestos similares incluyen:
DCG-IV: Un agonista mixto en el receptor metabotrópico de glutamato 2 y el receptor metabotrópico de glutamato 3.
LY354740: Un agonista en el receptor metabotrópico de glutamato 2 y el receptor metabotrópico de glutamato 3. LY395756 difiere de estos compuestos en su capacidad para modular selectivamente la actividad del receptor metabotrópico de glutamato 2 y el receptor metabotrópico de glutamato 3, lo que lo convierte en una herramienta valiosa para estudiar las funciones distintas de estos receptores
Actividad Biológica
LY 395756 is a selective agonist for metabotropic glutamate receptors (mGluR2 and mGluR3), which play a critical role in modulating neurotransmission and have been implicated in various neurological disorders, including schizophrenia. Recent research has highlighted its potential therapeutic effects, particularly in restoring cognitive functions and synaptic plasticity.
The primary mechanism through which this compound exerts its biological activity involves the modulation of the AKT/CREB signaling pathway, leading to increased expression of the N-methyl-D-aspartate receptor subtype 2B (NR2B). This is particularly relevant in models of schizophrenia, where NR2B levels are significantly reduced.
Key Findings:
- Activation of AKT/CREB Pathway : this compound promotes the phosphorylation of AKT, which subsequently activates CREB. Activated CREB binds to the NR2B promoter, enhancing its expression in the prefrontal cortex (PFC) of juvenile MAM mice models of schizophrenia .
- Restoration of Cognitive Function : In juvenile MAM mice, treatment with this compound has been shown to alleviate cognitive deficits as measured by performance on various behavioral tasks, including the cross-maze set-shifting task .
- Synaptic Protein Expression : Western blot analyses revealed that treatment with this compound significantly increases NR2B levels and its phosphorylated form (pNR2BTyr1472), which is crucial for NMDA receptor synaptic insertion .
Study Overview
A study conducted on juvenile MAM mice demonstrated that prenatal exposure to methylazoxymethanol (MAM) leads to decreased NR2B expression. Treatment with this compound effectively restored NR2B levels and improved cognitive performance, suggesting its potential as a therapeutic agent for cognitive impairments associated with neurodevelopmental disorders.
Parameter | Control (Saline) | MAM-Saline | MAM-LY 395756 |
---|---|---|---|
NR2B Expression (Western Blot) | Baseline Level | Significantly Reduced | Significantly Increased |
Cognitive Performance (Set-Shifting Task) | High Performance | Poor Performance | Improved Performance |
Additional Research Insights
- In Vivo Effects : In vivo administration of this compound resulted in increased surface expression of AMPA receptor subunits GluA1 and GluA2 in prefrontal neurons, indicating that mGluR2/3 agonists can regulate postsynaptic AMPA receptor trafficking .
- Potential for Schizophrenia Treatment : The findings suggest that this compound may enhance NMDA receptor function through indirect mechanisms involving mGluR signaling pathways, presenting a novel approach to treating cognitive deficits in schizophrenia .
Propiedades
IUPAC Name |
(1S,2S,4R,5R,6S)-2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-3-2-9(10,8(13)14)6-4(3)5(6)7(11)12/h3-6H,2,10H2,1H3,(H,11,12)(H,13,14)/t3-,4+,5+,6+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVZICWQBFTOJX-QNDZYWSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C1C2C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.